

# The Pharmacological Profile of Telaglenastat (CB-839): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | GLS1 Inhibitor-3 |           |
| Cat. No.:            | B15577991        | Get Quote |

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of a First-in-Class GLS1 Inhibitor

This whitepaper provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Telaglenastat (CB-839), a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting glutamine metabolism in oncology.

### Introduction to GLS1 Inhibition

Glutaminase 1 is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a critical step in cancer cell metabolism.[1] In many tumor types, this pathway is upregulated to support rapid proliferation and survival by providing essential intermediates for the tricarboxylic acid (TCA) cycle and biosynthesis of macromolecules.[1] Telaglenastat (CB-839) is a first-in-class, oral, allosteric inhibitor of GLS1 that has shown promising anti-tumor activity in preclinical models and is currently under investigation in multiple clinical trials.[2][3]

## Pharmacokinetics of Telaglenastat (CB-839)

Telaglenastat is administered orally and has demonstrated favorable pharmacokinetic properties in clinical studies.[2] The recommended Phase 2 dose (RP2D) has been established at 800 mg administered twice daily.[4][5]



Table 1: Summary of Telaglenastat Pharmacokinetic Parameters in Humans

| Parameter                                     | Value                           | Reference |
|-----------------------------------------------|---------------------------------|-----------|
| Recommended Phase 2 Dose (RP2D)               | 800 mg twice daily              | [4][5]    |
| Mean Terminal Elimination<br>Half-life (t½)   | 4.2 hours (range 2.1-7.1 hours) | [4]       |
| Mean Peak Plasma Concentration (Cmax)         | 1496 ng/mL                      | [4]       |
| Mean Time to Peak Plasma Concentration (Tmax) | 4.0 hours                       | [4]       |
| Mean Oral Clearance                           | 93.6 L/hr/m²                    | [4]       |

## Pharmacodynamics of Telaglenastat (CB-839)

The primary pharmacodynamic effect of Telaglenastat is the inhibition of GLS1 activity, leading to a reduction in glutamate levels and an accumulation of glutamine. This target engagement has been demonstrated in both preclinical and clinical settings.

Table 2: Summary of Telaglenastat Pharmacodynamic Effects

| Biomarker                    | Effect                                                | Method of<br>Measurement                 | Reference |
|------------------------------|-------------------------------------------------------|------------------------------------------|-----------|
| GLS1 Inhibition in Platelets | >90% inhibition at<br>plasma exposures<br>>300 nmol/L | Coupled Enzymatic<br>Assay               | [5][6]    |
| GLS1 Inhibition in Tumors    | >75% inhibition                                       | Coupled Enzymatic<br>Assay               | [5][6]    |
| Circulating Glutamine        | Significant increase                                  | LC-MS/MS                                 | [5]       |
| Tumor Glutamate<br>Levels    | Decrease                                              | Magnetic Resonance<br>Spectroscopy (MRS) |           |



## **Signaling Pathway**

Telaglenastat targets a key node in cancer cell metabolism. By inhibiting GLS1, it disrupts the conversion of glutamine to glutamate, thereby impacting downstream pathways crucial for tumor growth and survival.



Click to download full resolution via product page

GLS1 Signaling Pathway and Telaglenastat's Mechanism of Action.

# **Experimental Protocols Coupled Enzymatic Assay for GLS1 Activity**

This protocol is adapted from methods used to assess GLS1 inhibition in platelets and tumor biopsies.[6]

Objective: To measure the enzymatic activity of GLS1.

Principle: This is a coupled enzyme assay where the glutamate produced by GLS1 is converted to  $\alpha$ -ketoglutarate by glutamate dehydrogenase (GDH), with the concomitant reduction of

### Foundational & Exploratory





NAD+ to NADH. The rate of NADH production, measured by the increase in absorbance at 340 nm, is proportional to the GLS1 activity.

#### Materials:

- Tissue lysate (platelets or tumor biopsy)
- Assay Buffer (e.g., 50 mM Tris-acetate pH 8.6, 150 mM K2HPO4, 0.25 mM EDTA)
- L-Glutamine (substrate)
- NAD+
- Glutamate Dehydrogenase (GDH)
- 96-well microplate
- Spectrophotometer

#### Procedure:

- Prepare tissue lysates by homogenization in a suitable lysis buffer on ice.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the lysates.
- In a 96-well plate, add the following to each well:
  - Assay Buffer
  - NAD+
  - GDH
  - Tissue lysate (containing a standardized amount of protein)
- Initiate the reaction by adding L-glutamine.



- Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) at 37°C.
- Calculate the rate of change in absorbance (ΔA340/min).
- To determine the effect of an inhibitor, pre-incubate the lysate with the inhibitor for a specified time before adding the substrate.

## In Vivo Xenograft Tumor Model Efficacy Study

This protocol outlines a general workflow for assessing the anti-tumor efficacy of a GLS1 inhibitor in a mouse model.

Objective: To evaluate the in vivo anti-tumor activity of a GLS1 inhibitor.

#### Materials:

- Cancer cell line of interest
- Immunocompromised mice (e.g., nude or SCID)
- GLS1 inhibitor formulation
- Vehicle control
- Calipers

#### Procedure:

- Inject cancer cells subcutaneously into the flank of the mice.
- Monitor tumor growth regularly by measuring tumor dimensions with calipers.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer the GLS1 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., oral gavage, once or twice daily).

## Foundational & Exploratory





- Monitor tumor volume and body weight of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).





Click to download full resolution via product page

In Vivo Xenograft Model Experimental Workflow.



# Logical Relationship between Pharmacokinetics and Pharmacodynamics

The relationship between the pharmacokinetic profile of Telaglenastat and its pharmacodynamic effects is crucial for understanding its therapeutic window and optimizing dosing regimens.





Click to download full resolution via product page

Relationship between Pharmacokinetics and Pharmacodynamics.



### Conclusion

Telaglenastat (CB-839) is a promising GLS1 inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its oral bioavailability and demonstrated target engagement in clinical trials support its continued development as a novel anti-cancer agent. The data and protocols presented in this guide provide a valuable resource for researchers working to further elucidate the therapeutic potential of GLS1 inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Identification and characterization of a novel glutaminase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. abcam.com [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [The Pharmacological Profile of Telaglenastat (CB-839): A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577991#exploring-the-pharmacokinetics-and-pharmacodynamics-of-gls1-inhibitor-3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com